molecular formula C8H5BrFNS B2667329 2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole CAS No. 1188139-00-5

2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole

Cat. No. B2667329
M. Wt: 246.1
InChI Key: PTEPNZCNUBCBQG-UHFFFAOYSA-N
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Description

“2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds containing a benzene fused to a thiazole ring . They are known for their wide range of applications in organic synthesis and pharmaceuticals .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Chemical Reactions Analysis

Benzothiazoles are known to participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .

Scientific Research Applications

Antitumor Activity and Mechanism

  • Potent Antitumor Properties : Fluorinated 2-(4-aminophenyl)benzothiazoles, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have been identified for their highly selective and potent antitumor properties. These compounds have shown cytotoxic activity in vitro against sensitive human breast MCF-7 (ER+) and MDA 468 (ER-) cell lines while being inactive against nonmalignant and other cancer cell lines. This selectivity is attributed to the induction of cytochrome P450 CYP1A1, a crucial event for their antitumor specificity (Hutchinson et al., 2001).

  • DNA Damage and Cell Cycle Arrest : The fluorinated analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has been shown to induce DNA damage and cell cycle arrest in sensitive cells. It was found that a fully functional aryl hydrocarbon receptor (AhR) signaling pathway is necessary for the cytotoxicity of this compound in MCF-7 wild-type sensitive cells. This supports the role of AhR in the mechanism of action for the antitumor activity of benzothiazoles (Trapani et al., 2003).

Drug Delivery and Solubility Enhancement

  • Apoferritin as a Drug Delivery Vehicle : The poor water solubility of benzothiazole compounds like 5-fluoro-2-(3,4-dimethoxyphenyl) benzothiazole (GW 610) limits their application. Apoferritin (AFt) protein cages have been proposed as robust and biocompatible vehicles for delivering these compounds, addressing solubility and formulation issues for potential clinical use (Breen et al., 2019).

Bioactivation and Metabolic Studies

  • Cytochrome P450-Mediated Bioactivation : Studies have demonstrated that the antiproliferative activity of fluorinated benzothiazoles against cancer cells is related to their metabolism by cytochrome P450 enzymes, particularly CYP1A1. The bioactivation process leads to the formation of reactive intermediates, contributing to the compounds' antitumor efficacy through DNA adduct formation. This understanding has implications for the development of benzothiazole-based chemotherapeutic agents (Brantley et al., 2004).

properties

IUPAC Name

2-bromo-5-fluoro-4-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNS/c1-4-5(10)2-3-6-7(4)11-8(9)12-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEPNZCNUBCBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoro-4-methyl-1,3-benzothiazole

CAS RN

1188139-00-5
Record name 2-bromo-5-fluoro-4-methyl-1,3-benzothiazole
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